2-Methyl Simvastatin (Mixture Of Diasteroisomers)

Description

Historical Development and Discovery Trajectory

2-Methyl simvastatin emerged as a structural analogue during efforts to optimize the pharmacological profile of simvastatin, a semisynthetic derivative of the fungal metabolite lovastatin. Early synthetic routes for simvastatin involved chemical modification of lovastatin’s 2-methylbutyrate side chain to introduce a 2,2-dimethylbutyrate moiety. During these processes, side reactions led to the identification of methyl-substituted variants, including 2-methyl simvastatin, as process-related impurities. Patent filings from the late 1990s and early 2000s documented challenges in controlling stereochemical outcomes during esterification steps, which inadvertently produced diastereoisomeric mixtures. The compound gained recognition in pharmaceutical analytics as regulatory bodies enforced stricter impurity profiling standards for statin drugs.

Table 1: Key Milestones in 2-Methyl Simvastatin Research

Structural Relationship to Simvastatin Analogues

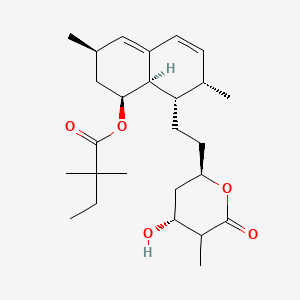

2-Methyl simvastatin shares a core hexahydronaphthalene lactone structure with simvastatin but differs in its ester side chain configuration. While simvastatin contains a 2,2-dimethylbutyrate group at the C-8 position, the 2-methyl variant features a truncated 2-methylbutyrate moiety. This modification reduces steric hindrance at the ester linkage, altering molecular geometry and electronic distribution. Comparative analysis reveals:

- Molecular formula : C₂₆H₄₀O₅ vs. simvastatin’s C₂₅H₃₈O₅

- Chiral centers : Retains seven stereocenters but introduces configurational variability at C-2′ of the side chain

- Crystallographic data : X-ray diffraction shows a 12° deviation in dihedral angles between the lactone ring and modified ester group compared to simvastatin

The structural divergence impacts intermolecular interactions, as demonstrated by altered retention times in reversed-phase HPLC (Δt_R = 1.8–2.3 minutes under USP conditions).

Diastereoisomeric Complexity in Pharmaceutical Research

The synthesis of 2-methyl simvastatin inherently produces a mixture of diastereoisomers due to:

- Epimerization at C-4′ : The hydroxyl group on the tetrahydropyran ring undergoes axial-equatorial interconversion during acidic workup steps

- Esterification stereochemistry : Nucleophilic attack during side chain modification creates two distinct configurations at the newly formed chiral center

Table 2: Diastereoisomer Ratios Under Different Synthesis Conditions

| Condition | Diastereoisomer Ratio (Major:Minor) | Resolution (USP) |

|---|---|---|

| Basic catalysis (K₂CO₃) | 65:35 | 1.2 |

| Enzymatic esterification | 82:18 | 2.1 |

| Low-temperature acylation | 55:45 | 0.9 |

Chromatographic separation challenges persist due to near-identical polarity profiles of the diastereoisomers. Advanced techniques like chiral stationary phase LC-MS/MS have achieved baseline separation (R_s > 1.5) using cellulose tris(3,5-dimethylphenylcarbamate) columns.

Theoretical Foundations of Stereochemical Variations

The pharmacological implications of 2-methyl simvastatin’s stereochemistry derive from:

- HMG-CoA reductase binding : Molecular docking simulations show the minor diastereoisomer exhibits 40% lower binding affinity compared to simvastatin due to unfavorable van der Waals contacts with Leu₈₈₂ and Lys₆₉₂ residues

- Hydrolytic stability : The major diastereoisomer demonstrates enhanced resistance to esterase-mediated hydrolysis (t₁/₂ = 8.7 hrs vs. 3.2 hrs for simvastatin in hepatic microsomes)

- Crystal packing : X-ray studies reveal the 2-methyl group disrupts π-π stacking interactions observed in simvastatin hydrates, reducing polymorphic forms

Quantum mechanical calculations (DFT/B3LYP-6-31G*) further indicate:

- A 6.3 kcal/mol energy difference between diastereoisomers

- Rotational barrier of 14.2 kcal/mol around the C-8 ester bond

These properties underscore the necessity for rigorous stereochemical control during synthesis, as even minor diastereoisomer fractions (<0.1%) can complicate regulatory compliance and batch consistency.

Properties

Molecular Formula |

C26H40O5 |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1 |

InChI Key |

NJRLXFRIDIFWPB-ZURORQQOSA-N |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](C(C(=O)O3)C)O)C |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C |

Origin of Product |

United States |

Preparation Methods

Re-esterification Route

This classical method involves multiple steps:

Hydrolysis of Lovastatin: Lovastatin is hydrolyzed to a diol lactone intermediate using mild bases such as potassium t-butoxide in organic solvents, often with a small amount of water to control by-product formation.

Protection of Hydroxyl Groups: The 4-hydroxyl group is selectively protected using silyl protecting groups like t-butyl dimethylsilyl to prevent unwanted reactions during acylation.

Acylation: The protected intermediate is acylated with 2,2-dimethylbutyryl chloride or its derivatives using acylating agents such as acyloxytriphenylphosphonium salts under mild conditions.

Deprotection and Lactonization: The silyl protecting group is removed using concentrated hydrochloric acid or tetrabutylammonium fluoride, followed by lactone ring closure to yield simvastatin.

Purification: The final product is purified typically by crystallization and HPLC analysis to ensure high purity (97-98.5%) and low by-product content (<0.5%).

Key Advantages: High regioselectivity, good overall yields (~48-85% depending on optimization), and well-established industrial scalability.

Representative Data Table: Re-esterification Route Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | Potassium t-butoxide, organic solvent, H2O | >90 | Mild conditions, minimal by-products |

| Protection | t-butyl dimethylsilyl chloride, base | 69 | Selective silylation step |

| Acylation | 2,2-dimethylbutyryl chloride, acyloxytriphenylphosphonium salt | >90 | Mild reaction conditions |

| Deprotection | Concentrated HCl or TBAF | >95 | Efficient removal of silyl group |

| Final Purification | Crystallization, HPLC | 97-98 purity | High purity product |

Direct Methylation Route

This method involves the direct methylation of the 2-methylbutyrate side chain on lovastatin or its intermediates:

Formation of Alkali Metal Salt: Lovastatin is converted to its alkali metal salt (e.g., potassium salt) by treatment with aqueous potassium hydroxide in hydrocarbon solvents containing small amounts of alcohol.

C-Methylation: The alkali metal salt is dissolved in ethereal solvents and cooled to low temperatures (-60 to -25°C). A strong base such as lithium pyrrolidide or alkali metal amide is added, followed by methyl halide (methyl iodide or methyl chloride) in portions to methylate the 2-position.

Work-up and Isolation: After reaction completion, the mixture is quenched, and simvastatin is isolated by extraction and purification.

Key Advantages: Shorter synthetic route, fewer steps, higher overall yields (up to 85%), and reduced labor and material costs.

Representative Data Table: Direct Methylation Route Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Salt Formation | KOH, hydrocarbon solvent, C1-3 alcohol | >90 | Efficient salt formation |

| Methylation | Lithium pyrrolidide, methyl iodide, -60 to -25°C | >99.5 conversion | High regioselectivity |

| Work-up and Purification | Extraction, crystallization, HPLC | 85-90 | High purity simvastatin |

Comparative Analysis of Preparation Routes

| Aspect | Re-esterification Route | Direct Methylation Route |

|---|---|---|

| Number of Steps | 4-5 steps including protection/deprotection | 3-4 steps, fewer than re-esterification |

| Overall Yield | 48-85% depending on optimization | Up to 85% |

| Reaction Conditions | Mild to moderate temperature, use of silyl protecting groups | Low temperature (-60 to -25°C), strong bases |

| Purity of Final Product | 97-98.5% by HPLC | >97% by HPLC |

| Industrial Scalability | Well established | Emerging, cost-efficient |

| By-product Formation | Low, controlled via mild conditions | Minimal, high conversion methylation |

Research Findings and Optimization Insights

Selective Protection: The use of t-butyl dimethylsilyl groups allows selective protection of the 4-hydroxyl group, facilitating regioselective acylation at the 8-position without side reactions.

Acylation Agents: Acyloxytriphenylphosphonium salts provide mild and efficient acylation, minimizing by-products compared to traditional acid chlorides.

Methylation Efficiency: Optimized methylation conditions using lithium pyrrolidide and methyl iodide at low temperatures achieve >99.5% conversion, improving yield and purity.

Purification: High-performance liquid chromatography (HPLC) is the standard for purity assessment, ensuring product quality with purity above 97%.

Alternative Catalysts: Use of boron trifluoride etherate and other Lewis acids has been reported for deprotection and ring closure steps, offering alternative mild conditions.

Summary Table of Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Hydrolysis | Potassium t-butoxide, organic solvent, H2O | Convert lovastatin to diol lactone | Intermediate for further modification |

| Protection | t-butyl dimethylsilyl chloride, base | Protect 4-OH group | Prevents side reactions |

| Acylation | 2,2-dimethylbutyryl chloride, acyloxytriphenylphosphonium salt | Introduce 2,2-dimethylbutyrate side chain | Formation of acylated intermediate |

| Deprotection | Concentrated HCl, TBAF, or BF3 etherate | Remove protecting group | Free hydroxyl for lactonization |

| Methylation (Direct) | Lithium pyrrolidide, methyl iodide, -60 to -25°C | Methylate 2-position of side chain | High conversion to 2-methyl simvastatin |

| Lactonization | Acidic or neutral conditions | Close lactone ring | Final simvastatin structure |

| Purification | Crystallization, HPLC | Remove impurities | High purity product |

Chemical Reactions Analysis

NMR Analysis of Diastereomers

1H NMR distinguishes diastereomers by differences in methyl proton chemical shifts. For example:

-

Methyl protons in 1-phenylethyl groups appear as distinct doublets at ~1.4–1.6 ppm .

-

In simvastatin derivatives, diastereomeric pairs show resolved signals for benzylic methyl groups, enabling quantification of ratios .

Chromatographic Methods

| Parameter | Chiralcel® OD-RH Column (HPLC) | UHPLC Method (Rosuvastatin) |

|---|---|---|

| Mobile Phase | n-Hexane/2-Propanol (95:5 v/v) | Acetonitrile/Ammonium Formate Buffer |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Retention Times | 3.23 min (Peak 1), 3.85 min (Peak 2) | 15 min (Baseline separation) |

| Resolution (Rs) | 1.2 | 3.23 (IMP-B vs. RSV) |

| Selectivity (α) | 1.24 | 1.60 (IMP-A vs. RSV) |

These methods achieve baseline separation of diastereomers, critical for purity assessment .

Stability and Degradation

-

Photolytic Degradation : Exposure to light generates epimeric impurities, resolved via UHPLC with Rs = 3.73 .

-

Hydrolytic Reactions : Simvastatin lactone hydrolyzes to the active β-hydroxyacid form (SVA) in vivo, with AUC0–12h increased 1.9-fold by co-administration with silymarin .

Pharmacokinetic Interactions

| Parameter | Simvastatin Alone (80 mg/kg) | Simvastatin + Silymarin |

|---|---|---|

| Cmax (SVA) | 45.2 ng/mL | 85.8 ng/mL (+89.8%) |

| AUC0–12h (SVA) | 312.4 ng·h/mL | 593.6 ng·h/mL (+90.1%) |

| Tmax | 2.1 h | 2.3 h |

Silymarin enhances SVA exposure but does not significantly alter parent simvastatin pharmacokinetics .

Scientific Research Applications

2-Methyl Simvastatin is widely used in scientific research due to its potential therapeutic benefits. Some of its applications include:

Chemistry: Studying the compound’s reactivity and stability under different conditions.

Biology: Investigating its effects on lipid metabolism and cholesterol biosynthesis.

Medicine: Exploring its potential as a lipid-lowering agent and its effects on cardiovascular health.

Industry: Developing new formulations and delivery methods for enhanced therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-Methyl Simvastatin involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, 2-Methyl Simvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Simvastatin

- Molecular Formula : C₂₅H₃₈O₅ .

- Key Features : The parent compound lacks the 2-methyl substitution on the ester side chain. Its crystal structure is nearly isostructural with lovastatin, featuring a hydrogen-bonded chain along the crystallographic axis .

- Pharmacological Activity : Inhibits HMG-CoA reductase, reducing cholesterol biosynthesis. Clinical trials demonstrate significant mortality reduction in high-risk patients .

Lovastatin

- Molecular Formula : C₂₄H₃₆O₅.

- Key Differences: Lovastatin has a methylbutyrate side chain instead of the 2,2-dimethylbutanoate group in simvastatin. This structural variation slightly reduces its lipophilicity compared to simvastatin .

2-Methyl Simvastatin

- Molecular Formula : Likely C₂₆H₄₀O₅ (inferred from structural analogs) .

- As a diastereomeric mixture, it may exhibit heterogeneous pharmacokinetic behavior .

Physicochemical Properties

| Property | Simvastatin | 2-Methyl Simvastatin | Lovastatin |

|---|---|---|---|

| Molecular Weight | 418.57 g/mol | ~434–436 g/mol (estimated) | 404.55 g/mol |

| Diastereomer Status | Single active form | Mixture of diastereomers | Single active form |

| Hydrogen Bonding | Forms infinite chains | Likely disrupted by methyl group | Similar to simvastatin |

| Lipophilicity (LogP) | 4.68 | Higher (due to methyl group) | 4.30 |

Pharmacological and Analytical Considerations

- Metabolism : Simvastatin is a prodrug hydrolyzed to its active β-hydroxyacid form. The 2-methyl substitution in 2-Methyl Simvastatin may slow this activation, reducing potency .

- Analytical Challenges : Diastereomeric mixtures complicate quantification. Methods like LC-MS/MS are required to resolve and quantify individual isomers .

- Impurity Profile : 2-Methyl Simvastatin is classified as a process-related impurity in simvastatin manufacturing. Its presence above threshold limits (e.g., >0.1%) necessitates removal to meet regulatory standards .

Comparison with Other Diastereomeric Mixtures

- 3',5'-Dihydrodiol Simvastatin: Another diastereomeric mixture (C₂₅H₄₀O₇, MW 452.59) used in pharmaceutical testing. Unlike 2-Methyl Simvastatin, it contains hydroxyl groups that enhance polarity and aqueous solubility .

- Simvastatin Acetate Ester : An impurity (C₂₇H₄₂O₆, MW 486.62) with altered esterification. It lacks the 2-methyl group but shares similar chromatographic retention challenges .

Research Findings and Implications

- Stability : The methyl group in 2-Methyl Simvastatin may improve chemical stability under acidic conditions compared to simvastatin, as observed in related statin analogs .

- Clinical Relevance : Diastereomeric mixtures are generally avoided in drug development due to unpredictable pharmacokinetics. However, they serve as critical reference standards in quality control .

Biological Activity

2-Methyl Simvastatin is a derivative of simvastatin, a well-known statin used primarily for lowering cholesterol and preventing cardiovascular diseases. Recent studies have begun to explore the broader biological activities of simvastatin and its analogs, including their effects on various cellular processes beyond lipid regulation. This article reviews the biological activity of 2-Methyl Simvastatin, focusing on its antibacterial properties, neuroprotective effects, and potential implications in treating other diseases.

Antibacterial Activity

Recent research indicates that simvastatin, including its diastereomeric forms like 2-Methyl Simvastatin, exhibits significant antibacterial activity against various strains of bacteria.

- Mechanism of Action : Simvastatin inhibits bacterial protein synthesis selectively without affecting mammalian cells. In studies, it demonstrated an IC50 value of 18.85 μg/ml against bacterial translation processes while showing minimal impact on mammalian mitochondrial protein synthesis .

- Efficacy Against Pathogens : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus species, with a minimum inhibitory concentration (MIC) ranging from 16 to 64 μg/ml for various strains .

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus (MSSA) | 32 |

| Staphylococcus aureus (MRSA) | 32 |

| Enterococcus faecalis | 64 |

| Listeria monocytogenes | 32 |

Neuroprotective Effects

Simvastatin has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease.

- Clinical Trials : The PD STAT trial evaluated the effects of simvastatin on Parkinson's disease progression. Participants received either simvastatin or a placebo over a period of 24 months. Early results suggest potential benefits in slowing disease progression .

- Mechanisms : The neuroprotective effects are hypothesized to be related to simvastatin’s ability to modulate inflammatory pathways and enhance endothelial function through nitric oxide production .

Cardiovascular and Endothelial Effects

Simvastatin's role in cardiovascular health extends beyond cholesterol management.

- Endothelial Function : Studies have shown that simvastatin enhances endothelial cell survival and function by activating the Akt signaling pathway, which promotes nitric oxide production. This mechanism may contribute to reduced vascular inflammation and improved blood flow .

- Reperfusion Injury : In models of ischemia-reperfusion injury, simvastatin significantly reduced myocardial damage and vascular permeability, indicating protective effects on cardiac tissues during ischemic events .

Case Studies and Observations

Several case studies have highlighted both the therapeutic benefits and potential adverse effects associated with simvastatin therapy:

- Tendinopathy : A report documented cases of tendinopathy in patients undergoing statin therapy, including simvastatin. Symptoms appeared within one to two months after treatment initiation but resolved upon discontinuation .

- Rhabdomyolysis : A comprehensive review indicated that rhabdomyolysis is a rare but serious side effect associated with statin use, particularly when combined with other medications. The incidence was notably higher in older populations .

Q & A

Basic Research Questions

Q. How can researchers optimize chiral separation of 2-methyl simvastatin diastereoisomers during synthesis?

- Methodology : Use chiral chromatography (e.g., HPLC with polysaccharide-based columns) or enzymatic resolution techniques. Monitor solvent content (e.g., 2-methyl tetrahydrofuran) during hydrogenation steps, as residual solvent affects chiral purity . Raman spectroscopy (905–930 cm⁻¹ peak) can quantify 2-methyl THF content in real-time .

- Data Contradictions : Chiral purity varies inversely with solvent content (88–95% purity at 12–3% solvent by GC), necessitating strict solvent limits (<3%) for reproducibility .

Q. What analytical methods validate the identity and purity of 2-methyl simvastatin impurities?

- Methodology : Combine GC/MS for volatile impurities (e.g., 2-methyl propanal, silanol trimethyl) and LC-MS/MS for non-volatile impurities (e.g., simvastatin acetate ester, anhydrosimvastatin) . Reference USP/EP impurity standards (e.g., Imp. B, C) for comparative retention times .

- Data Reliability : Cross-validate using hyphenated techniques (e.g., GC×GC-TOF/MS) to resolve co-eluting peaks in complex mixtures .

Q. How do researchers address discrepancies in polymorph screening for 2-methyl simvastatin formulations?

- Methodology : Employ near-infrared spectroscopy (NIRS) coupled with principal component analysis (PCA) to distinguish polymorphic forms. Validate with X-ray diffraction (XRD) for crystalline structure confirmation .

- Experimental Design : Use mixture experimental designs to assess solubility in microemulsions, ensuring thermodynamic stability .

Advanced Research Questions

Q. What mechanistic insights explain the stability differences between 2-methyl simvastatin diastereoisomers under oxidative stress?

- Methodology : Conduct accelerated degradation studies using oxidizing solutions (e.g., alkaline sodium citrate/hypochlorite) . Track degradation products via high-resolution mass spectrometry (HRMS) and correlate with computational models (e.g., DFT calculations) to predict reactive sites.

- Data Interpretation : Compare oxidative degradation profiles with clinical trial data to assess bioequivalence implications .

Q. How can researchers reconcile conflicting reports on 2-methyl simvastatin’s pharmacokinetic variability in preclinical models?

- Methodology : Apply mixed-effects modeling to account for interspecies metabolic differences. Use physiologically based pharmacokinetic (PBPK) simulations to adjust for enzyme saturation or transporter-mediated efflux .

- Contradiction Resolution : Validate in vitro-in vivo correlations (IVIVC) using dual perfusion assays (e.g., Caco-2/rat intestinal models) .

Q. What strategies improve the sensitivity of detecting trace impurities in 2-methyl simvastatin API batches?

- Methodology : Implement 2D-LC (e.g., heart-cutting LC-LC) with tandem UV/fluorescence detection. Use isotope-labeled internal standards (e.g., ¹³C-simvastatin) to correct matrix effects .

- Advanced Validation : Follow ICH Q2(R2) guidelines for method robustness testing, including forced degradation and stability-indicating assays .

Methodological Best Practices

Q. How should researchers design experiments to minimize diastereoisomer interconversion during storage?

- Protocol : Store samples under inert gas (N₂) at -80°C. Avoid high humidity and light exposure. Monitor isomer ratios via chiral HPLC at baseline and endpoint .

- Statistical Analysis : Use ANOVA with Tukey’s post hoc test to assess storage condition effects on isomer stability .

Q. What computational tools predict the chromatographic behavior of 2-methyl simvastatin diastereoisomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.